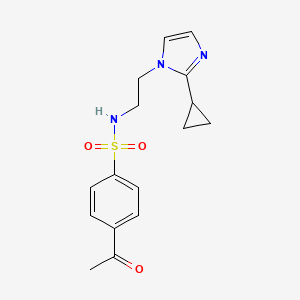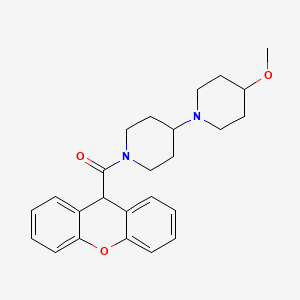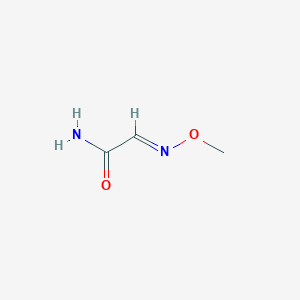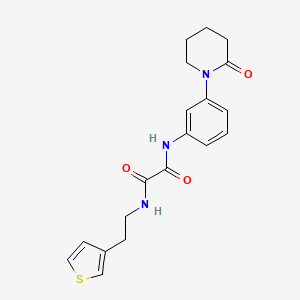
4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . A typical synthesis process involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a corresponding substituted acetophenone in the presence of NaOH .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .科学的研究の応用
Antimicrobial Agents
Imidazole derivatives have been widely studied for their antimicrobial properties. The presence of the imidazole ring in compounds has been associated with significant activity against various strains of bacteria and fungi. For instance, certain imidazole derivatives have shown good antimicrobial potential against pathogens like E. coli . This suggests that our compound of interest could be explored for its efficacy as an antibacterial or antifungal agent, potentially leading to the development of new classes of antibiotics or antifungals.
Anticancer Therapeutics
The structural framework of imidazole is found in many compounds with antitumor properties. Research indicates that imidazole-containing compounds can interfere with the proliferation of cancer cells . The specific compound could be investigated for its potential to act as a chemotherapeutic agent, possibly offering a new avenue for cancer treatment.
Anti-inflammatory Medications
Imidazole derivatives are known to exhibit anti-inflammatory activities. They can be designed to target specific inflammatory pathways, which may lead to the development of novel anti-inflammatory drugs with fewer side effects compared to current medications .
Antioxidant Applications
Compounds with an imidazole core have demonstrated antioxidant properties, which are crucial in combating oxidative stress in cells . The ability of these compounds to scavenge free radicals can be harnessed in therapeutic applications to treat diseases associated with oxidative damage.
Gastrointestinal Treatments
Imidazole derivatives like omeprazole and pantoprazole are well-known for their use in treating gastrointestinal disorders, particularly as antiulcer agents . The compound could be researched for similar applications, possibly leading to improved treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Cardiovascular Applications
Imidazole compounds have been implicated in cardiovascular health, with some derivatives showing potential in treating ischemia and enhancing wound healing . Investigating the compound for such applications could lead to new therapies for heart disease and related conditions.
特性
IUPAC Name |
4-acetyl-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-9-11-19-10-8-17-16(19)14-2-3-14/h4-8,10,14,18H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSSATWJCDDQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-ethyl-7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2934994.png)
![5-Chloro-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2934995.png)
![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2934996.png)
![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)




![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)
![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)